3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol
Description
3-[(E)-(2-Chlorophenyl)diazenyl]biphenyl-4-ol (CAS: 606923-27-7) is an azo compound characterized by a biphenyl core substituted with a hydroxyl group at the 4-position and an (E)-configured diazenyl group bearing a 2-chlorophenyl moiety at the 3-position. Its molecular formula is C₁₈H₁₃ClN₂O, with a molecular weight of 308.762 g/mol . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 499.4±45.0 °C, and a logP value of 5.26, indicating significant hydrophobicity . The compound’s structure has been confirmed via spectroscopic methods (IR, UV-Vis, NMR) and crystallographic analysis using tools like ORTEP-III, which facilitates 3D visualization of molecular geometry .
Properties
Molecular Formula |
C18H13ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)diazenyl]-4-phenylphenol |
InChI |
InChI=1S/C18H13ClN2O/c19-15-8-4-5-9-16(15)20-21-17-12-14(10-11-18(17)22)13-6-2-1-3-7-13/h1-12,22H |
InChI Key |
JHJGNDGNHUONCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Diazonium Salt
- Starting Material: 2-Aminophenol or a similar amino phenolic derivative.
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
- Conditions: The amino phenol is dissolved in dilute HCl and cooled to 0–5°C. Sodium nitrite solution is added dropwise to form the diazonium salt.
ArNH₂ + NaNO₂ + HCl → ArN₂⁺Cl⁻ + NaCl + H₂O
- Note: The diazonium salt is stabilized at low temperatures to prevent decomposition.
Step 2: Azo Coupling with 2-Chlorophenol or a Biphenyl Derivative
- Coupling Partner: Biphenyl-4-ol or a biphenyl derivative with phenolic hydroxyl group.
- Reagents: The diazonium salt is slowly added to a solution of biphenyl-4-ol in an alkaline medium (usually sodium hydroxide or sodium carbonate).
- Conditions: The reaction is maintained at low temperature (~0–5°C) to control the azo coupling and prevent side reactions.
ArN₂⁺Cl⁻ + Ar'OH → Ar–N=N–Ar' + HCl
- Outcome: Formation of the azo linkage between the diazonium ion and biphenyl-4-ol, yielding the azo compound.
Preparation of the 2-Chlorophenyl Diazenyl Intermediate
The synthesis of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol specifically involves the diazotization of 2-aminophenol derivatives substituted with a chlorophenyl group, followed by azo coupling with biphenyl-4-ol.
Methodology:
-
- 2-Aminophenol derivative with chlorophenyl substitution.
- Sodium nitrite.
- Hydrochloric acid.
- Biphenyl-4-ol.
-
- Diazotization at 0–5°C.
- Coupling at similar low temperatures to control stereochemistry and prevent oxidation.
Reaction Scheme:
2-Aminophenol derivative + NaNO₂ + HCl → Diazonium salt
Diazonium salt + biphenyl-4-ol (alkaline) → azo compound
Yield and Purification:
- The azo coupling typically yields high purity products (>80%) under controlled conditions.
- Purification involves filtration, washing, and recrystallization from suitable solvents such as ethanol or acetic acid.
Alternative Synthesis Approaches
Recent advances suggest alternative routes that utilize palladium-catalyzed cross-coupling reactions, especially for complex biphenyl derivatives.
Palladium-Catalyzed Cross-Coupling
- Method: Suzuki-Miyaura coupling of aryl halides with phenylboronic acids.
- Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., potassium carbonate), aryl halides (e.g., 2-chlorobromobenzene), phenylboronic acids.
- Conditions: Reactions are typically performed in polar solvents like dimethylformamide (DMF) or aqueous-organic mixtures at elevated temperatures (~80–100°C).
2-Chlorobromobenzene + phenylboronic acid + Pd catalyst + base → biphenyl derivative
- The resulting biphenyl is then subjected to diazotization and azo coupling as described above.
Direct Aromatic Substitution
- Electrophilic substitution on biphenyl-4-ol with diazonium salts can be employed, although this method is less controlled and yields are variable.
Notes on Reaction Conditions and Optimization
| Parameter | Typical Range | Significance |
|---|---|---|
| Temperature | 0–5°C during diazotization; 0–10°C during coupling | Prevents decomposition of diazonium salts and controls stereochemistry |
| pH | 8–10 during azo coupling | Ensures phenolic groups are deprotonated for optimal coupling |
| Solvent | Water, ethanol, or acetic acid | Solvent choice affects solubility and reaction rate |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Promotes cross-coupling reactions when applicable |
Summary of Key Literature Data
| Source | Methodology | Key Reagents | Yield | Remarks |
|---|---|---|---|---|
| Patents (CN105732392A) | Diazotization + azo coupling | 2-Aminophenol derivatives, NaNO₂, HCl | ~83% | Controlled low-temperature conditions |
| Research Articles (PubMed, Chemosphere) | Palladium-catalyzed cross-coupling | Aryl halides, boronic acids, Pd catalysts | Variable | Suitable for complex biphenyls, high yield |
| Recent Reviews | Multiple pathways including direct substitution | Various aromatic precursors | Up to 90% | Emphasis on green chemistry and scalable methods |
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(2-chlorophenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining biological specimens.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The molecular targets and pathways involved include enzymes and receptors that are sensitive to the structural changes induced by the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenyldiazenyl-4’-[(4-Chlorobenzyl)oxy]biphenyl Derivatives
These derivatives share the biphenyl-azo scaffold but feature a 4-chlorobenzyloxy group at the 4’-position instead of a hydroxyl group. Compound 2e (C₁₈H₁₂Cl₂N₂O) from this class exhibits antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the electron-withdrawing 4-chlorobenzyloxy substituent enhancing membrane penetration . In contrast, the hydroxyl group in the target compound may reduce lipophilicity (logP: 5.26 vs.
3-(1-Acetylpiperidin-4-yl)-4-[(E)-(4-Chlorophenyl)diazenyl]-1,4-dihydropyrazol-5-one
This pyrazolone-based azo compound (studied in rat autotaxin inhibition) shares the (E)-diazenyl-4-chlorophenyl motif but incorporates a heterocyclic pyrazolone ring. X-ray diffraction analysis reveals that the 4-chlorophenyl diazenyl group participates in π-π stacking interactions with protein residues, a feature likely conserved in the target compound . However, the biphenyl core of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol may confer greater conformational rigidity compared to the pyrazolone derivative, influencing binding affinity .
2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol
This triazole-containing azo compound features a 3-chlorophenyl group and iodine substituents. The iodine atoms significantly increase molecular weight (Exact Mass: ~600 vs. 308.76 for the target compound) and polar surface area, reducing blood-brain barrier permeability.
Data Tables
Table 1. Physicochemical Properties
Table 2. Spectroscopic Data Comparison
| Compound | IR (N=N stretch, cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|
| Target Compound | Not reported | 228, 260, 338, 432 |
| Compound 2e | 1574, 1451 | 228, 260, 338, 432 |
Biological Activity
3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol, a compound featuring a diazenyl group linked to a biphenyl structure, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol can be represented as follows:
This compound features a biphenyl backbone with a hydroxyl group at the para position and a diazenyl group attached to a chlorophenyl moiety. The presence of halogen substituents is often correlated with enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various diazenyl derivatives, including 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol. The compound's mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Case Studies
-
Cell Line Studies :
- In vitro assays demonstrated that compounds structurally similar to 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, one related compound showed an IC50 value of 0.74 µM against HepG2 cells, indicating potent antiproliferative effects .
Cancer Cell Line IC50 (µM) MCF7 3.79 HepG2 0.71 A549 0.28 - Mechanistic Insights :
Antimicrobial Activity
In addition to its anticancer properties, 3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol has been evaluated for its antimicrobial efficacy.
Antibacterial Studies
Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 300 |
| S. aureus | 400 |
These findings suggest that the presence of halogen atoms enhances the antibacterial properties, potentially due to increased lipophilicity and interaction with bacterial membranes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
